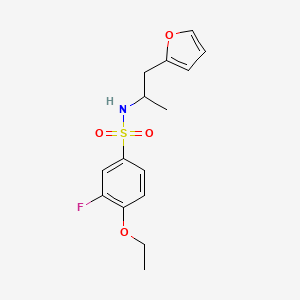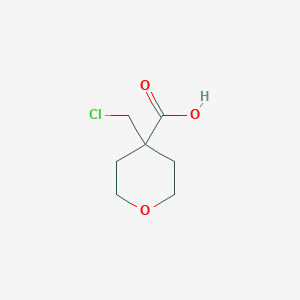
4-(chloromethyl)oxane-4-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(chloromethyl)oxane-4-carboxylic acid is a chemical compound with the molecular formula C7H11ClO3 and a molecular weight of 178.62 g/mol . It is also known by its IUPAC name, 4-(chloromethyl)tetrahydro-2H-pyran-4-carboxylic acid . This compound is characterized by the presence of a chloromethyl group and a carboxylic acid group attached to an oxane ring.
Preparation Methods
The synthesis of 4-(chloromethyl)oxane-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of tetrahydro-2H-pyran-4-carboxylic acid with chloromethylating agents under controlled conditions . The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the chloromethylation process. Industrial production methods may involve large-scale chloromethylation reactions using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-(chloromethyl)oxane-4-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or reduced to form alcohols.
Esterification Reactions: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents used in these reactions include nucleophiles (e.g., sodium hydroxide, ammonia), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride) . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(chloromethyl)oxane-4-carboxylic acid has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(chloromethyl)oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to the formation of covalent bonds . This reactivity can be exploited in the design of enzyme inhibitors or other bioactive compounds. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-(chloromethyl)oxane-4-carboxylic acid can be compared with other similar compounds, such as:
4-(bromomethyl)oxane-4-carboxylic acid: Similar structure but with a bromomethyl group instead of a chloromethyl group.
4-(hydroxymethyl)oxane-4-carboxylic acid: Contains a hydroxymethyl group instead of a chloromethyl group.
4-(methoxymethyl)oxane-4-carboxylic acid: Features a methoxymethyl group, which is less reactive than the chloromethyl group but can act as a protecting group in organic synthesis.
The uniqueness of 4-(chloromethyl)oxane-4-carboxylic acid lies in its balanced reactivity and versatility, making it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
4-(chloromethyl)oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO3/c8-5-7(6(9)10)1-3-11-4-2-7/h1-5H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEBYJAFMDXPCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CCl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methoxy}naphthalene-2-carboxylate](/img/structure/B2658180.png)
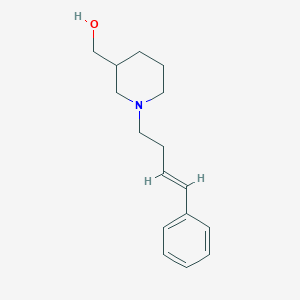
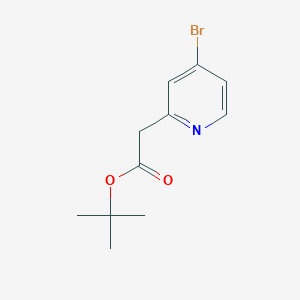
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2658188.png)
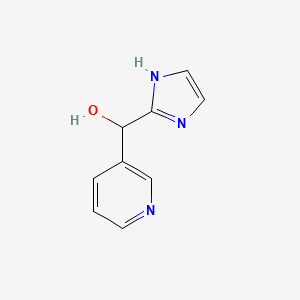
![(2Z,3E)-1-(4-bromophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-hydrazinylidenepropan-1-one](/img/structure/B2658190.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)thiophene-2-carboxamide](/img/structure/B2658191.png)
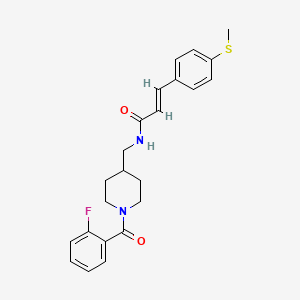
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-butoxybenzamide](/img/structure/B2658194.png)
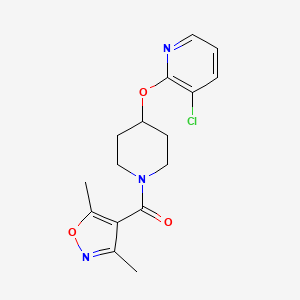
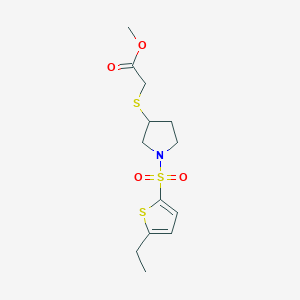
![4-[[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-sulfonyl fluoride](/img/structure/B2658198.png)
